
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methylbenzene sulfonyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative followed by sulfonation and chlorination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Synthetic Route:
Sulfonation: The addition of a sulfonyl group (-SO2) using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and automated systems to handle large-scale synthesis. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a base like sodium hydroxide or potassium carbonate.
Major Products:
- Amino derivatives
- Sulfonyl derivatives
- Various substituted benzene compounds
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-4-(methylsulfonyl)methylbenzene: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.
Benzene, 1,1’-sulfonylbis[4-chloro-]: Contains two chloro groups and a sulfonyl group, but lacks the nitro group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitro and sulfonyl groups in this compound makes it unique, as it combines the reactivity of the nitro group with the solubility and stability provided by the sulfonyl group
Eigenschaften
CAS-Nummer |
90352-49-1 |
|---|---|
Molekularformel |
C13H10ClNO4S |
Molekulargewicht |
311.74 g/mol |
IUPAC-Name |
1-chloro-2-(4-methylphenyl)sulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c1-9-5-7-10(8-6-9)20(18,19)13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3 |
InChI-Schlüssel |
NAPHSHQOMODUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


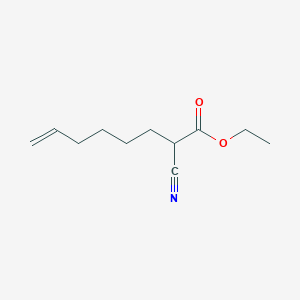
![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
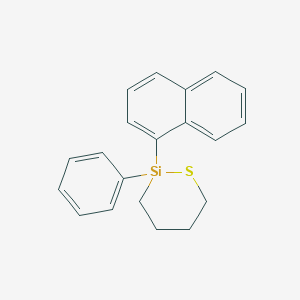
silanol](/img/structure/B14366759.png)
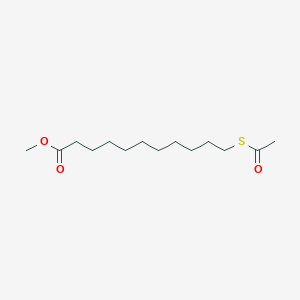
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
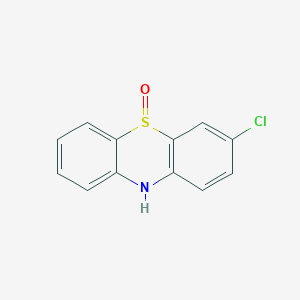
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
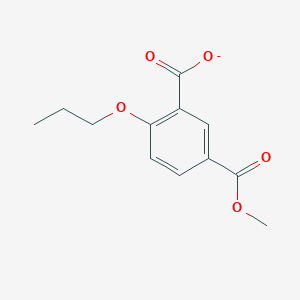
![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)
![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
